2,5'-Anhydro-3'-deoxythymidine

Description

Context within Modified Nucleoside Analog Research

The field of modified nucleoside analog research is a cornerstone of drug discovery, particularly in the development of antiviral and anticancer agents. ontosight.ai Natural nucleosides are fundamental building blocks of DNA and RNA, and their analogues are designed to interfere with cellular or viral enzymatic processes. Modifications to the sugar moiety or the nucleobase can lead to compounds that act as chain terminators in DNA or RNA synthesis, or as inhibitors of key enzymes. madridge.org

2,5'-Anhydro-3'-deoxythymidine fits within this context as a rigid, bicyclic molecule. The formation of the anhydro bridge significantly restricts the conformational flexibility of the sugar ring and the orientation of the nucleobase. nih.gov This conformational lock is a key feature explored in nucleoside chemistry to understand structure-activity relationships. The synthesis of such anhydro nucleosides is a critical step in accessing a variety of other modified nucleosides where specific stereochemistry is desired. rsc.org

Significance as a Chemically Modified Deoxythymidine Analog

The primary significance of this compound in academic research lies in its role as a key synthetic intermediate. While research on the intrinsic biological activity of this compound itself is limited, its utility in the synthesis of other potent nucleoside analogs is well-documented. For instance, it has been instrumental in the synthesis of 3'-substituted deoxythymidine analogues. nih.govnih.gov The anhydro bridge serves as a protecting group and a means to control the stereochemistry at the 3'-position during nucleophilic substitution reactions.

The synthesis of 2,5'-anhydro-3'-azido-3'-deoxythymidine (B8748280), a compound with known antiviral properties, often proceeds through intermediates like this compound. nih.gov The anhydro ring can be opened with various nucleophiles to introduce different functional groups at the 3'-position with a defined stereochemical outcome. This strategic use of anhydro nucleosides highlights the importance of compounds like this compound as versatile building blocks in the multi-step synthesis of medicinally relevant molecules.

Physicochemical Properties

Below is a table summarizing some of the known physicochemical properties of anhydrothymidine derivatives. Specific experimental data for this compound is not extensively reported in publicly available literature, reflecting its primary role as a synthetic intermediate rather than an end-product for biological testing. The data for related compounds is provided for context.

| Property | Value | Compound |

| Molecular Formula | C10H12N2O4 | 2,3′-Anhydrothymidine sigmaaldrich.com |

| Molecular Weight | 224.21 g/mol | 2,3′-Anhydrothymidine sigmaaldrich.com |

| Form | Powder | 2,3′-Anhydrothymidine sigmaaldrich.com |

| Solubility | Methanol: 50 mg/mL | 2,3′-Anhydrothymidine sigmaaldrich.com |

| Storage Temperature | −20°C | 2,3′-Anhydrothymidine sigmaaldrich.com |

| Molecular Formula | C10H12N2O5 | 2,2′-Anhydro-L-thymidine nih.gov |

| Molecular Weight | 240.21 g/mol | 2,2′-Anhydro-L-thymidine nih.gov |

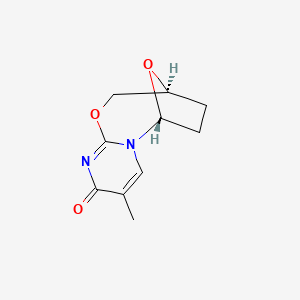

Structure

2D Structure

3D Structure

Properties

CAS No. |

120966-81-6 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

(1R,10S)-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |

InChI |

InChI=1S/C10H12N2O3/c1-6-4-12-8-3-2-7(15-8)5-14-10(12)11-9(6)13/h4,7-8H,2-3,5H2,1H3/t7-,8+/m0/s1 |

InChI Key |

PTANPVNJOQVEAF-JGVFFNPUSA-N |

Isomeric SMILES |

CC1=CN2[C@H]3CC[C@H](O3)COC2=NC1=O |

Canonical SMILES |

CC1=CN2C3CCC(O3)COC2=NC1=O |

Origin of Product |

United States |

Molecular Structure and Conformational Analysis

Structural Elucidation through X-ray Crystallography of 2,5'-Anhydro-3'-deoxythymidine Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a molecule in its crystalline state. mdpi.com This method provides precise data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. While a specific crystal structure for this compound was not prominently available, analysis of related nucleoside analogues provides a framework for understanding its key structural features.

For instance, single-crystal X-ray analyses of anomeric nucleosides such as α-2′-deoxythymidine and α-2′-deoxycytidine have been reported, offering insights into their solid-state conformations. nih.gov These studies are crucial for comparing the structural parameters of modified nucleosides to their canonical counterparts. In the case of this compound, the covalent bridge between the C2 position of the thymine (B56734) base and the C5' position of the sugar ring introduces a bicyclic system. This linkage fundamentally restricts the molecule's conformational freedom compared to unbridged nucleosides. A crystallographic analysis would precisely define the geometry of this fused-ring system, confirming the spatial arrangement of the sugar and base moieties relative to each other.

Spectroscopic Investigations of Molecular Conformation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for investigating the conformational properties of molecules in solution.

Proton Magnetic Resonance (NMR) Studies of Sugar and Base Moieties

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of protons within a molecule, allowing for the determination of its conformation in solution. researchgate.net By analyzing chemical shifts and spin-spin coupling constants (J-values), the spatial relationships between protons can be deduced.

In nucleosides, the coupling constants between protons on the sugar ring are particularly informative for defining the ring's pucker. The Karplus relationship correlates the dihedral angle between adjacent protons with their corresponding J-value. For this compound, the rigid structure imposed by the anhydro bridge would result in a specific and predictable set of coupling constants for the sugar protons (H1', H2', H2'', H4', H5', and H5''). The absence of a hydroxyl group at the 3' position further simplifies the spectrum in that region.

The chemical shifts of the base protons (H6 and C5-CH₃) and the sugar protons provide additional conformational clues. The rigid orientation of the base relative to the sugar, enforced by the anhydro linkage, would cause specific anisotropic effects, leading to characteristic upfield or downfield shifts compared to flexible nucleosides.

Note: This table is illustrative and actual values can vary based on solvent and experimental conditions.

Analysis of Glycosidic Bond Conformation

The glycosidic bond (N1-C1') connects the nucleobase to the sugar moiety. khanacademy.org Its orientation is described by the torsion angle chi (χ), defined by the atoms O4'-C1'-N1-C2. This angle determines whether the base is oriented towards the sugar (syn conformation) or away from it (anti conformation).

Comprehensive Studies of Sugar Residue Conformation

The conformation of the five-membered deoxyribose ring in nucleosides is typically flexible, existing in a dynamic equilibrium between two major puckering modes: C2'-endo (S-type) and C3'-endo (N-type). nih.gov This puckering is described by the pseudorotational phase angle (P) and the maximum amplitude of pucker (τm).

The structure of this compound is again a significant exception to this flexibility. The anhydro bridge, which creates a second ring fused to the sugar, forces the deoxyribose moiety into a single, static conformation. The strain of forming this bicyclic system dictates a specific sugar pucker that is neither purely C2'-endo nor C3'-endo, but rather a distinct twist or intermediate conformation. This locked sugar pucker is a direct consequence of the molecule's covalent constraints and is a critical feature of its molecular identity.

Table 2: Comparison of Conformational Parameters

| Parameter | Standard β-Deoxyribonucleoside | This compound (Expected) |

|---|---|---|

| Glycosidic Bond (χ) | Flexible (syn/anti equilibrium) | Rigid (Fixed high-anti) |

| Sugar Pucker (P) | Dynamic equilibrium (N-type ↔ S-type) | Fixed (Specific twist conformation) |

Biochemical and Molecular Biological Research Perspectives

Interactions with Viral Enzymatic Systems

The efficacy of nucleoside analogs as antiviral agents is largely dependent on their ability to be metabolized into their active triphosphate form and to subsequently interact with viral enzymes, primarily viral polymerases, to a greater extent than with their host cell counterparts.

For retroviruses such as the human immunodeficiency virus (HIV), the reverse transcriptase (RT) is a key enzyme responsible for transcribing the viral RNA genome into DNA. Nucleoside analogs that can act as chain terminators for DNA synthesis are potent inhibitors of this enzyme. The triphosphate form of 2',3'-dideoxynucleoside analogs, such as 3'-azido-2',3'-dideoxythymidine triphosphate (AZTTP) and 2',3'-didehydro-2',3'-dideoxythymidine triphosphate (d4TTP), are well-documented inhibitors of HIV-1 RT. nih.govnih.gov These molecules are incorporated into the growing DNA chain, and because they lack a 3'-hydroxyl group, they prevent the formation of the next phosphodiester bond, thus terminating DNA elongation. nih.govnih.gov

While direct kinetic studies on the triphosphate of 2,5'-Anhydro-3'-deoxythymidine are not extensively detailed in the available literature, the anti-HIV activity of its analogs, such as 2,5'-anhydro-3'-azido-3'-deoxythymidine (B8748280), suggests that their corresponding triphosphates likely act as inhibitors of viral reverse transcriptase. nih.gov The mechanism of inhibition is presumed to be competitive with respect to the natural substrate, deoxythymidine triphosphate (dTTP), and to function via chain termination of DNA synthesis. nih.gov The structural rigidity imposed by the anhydro linkage may influence the binding affinity and incorporation efficiency of the molecule by the viral polymerase.

| Compound | Target Enzyme | Mechanism of Action | Reference |

| 3'-azido-2',3'-dideoxythymidine 5'-triphosphate (AZTTP) | HIV-1 Reverse Transcriptase | Chain Termination | nih.gov |

| 2',3'-didehydro-2',3'-dideoxythymidine triphosphate (d4TTP) | HIV-1 Reverse Transcriptase | Chain Termination | nih.gov |

The initial phosphorylation of many nucleoside analogs is a critical activation step that is often catalyzed by viral or cellular kinases. Herpes Simplex Virus Type 1 Thymidine (B127349) Kinase (HSV-1 TK) is known for its broad substrate specificity, which allows it to phosphorylate a wide variety of nucleoside analogs, a property that is exploited in antiviral and gene therapy strategies. proteopedia.orgnih.gov This promiscuity is attributed to a larger active site compared to its human counterparts. nih.gov

Interactions with Host Cellular Enzymatic Systems

The therapeutic index of antiviral nucleoside analogs is critically dependent on their differential interaction with host versus viral enzymes. Ideally, an effective antiviral agent should be a poor substrate for host cell enzymes to minimize toxicity.

A key factor in the selective toxicity of anti-HIV nucleoside analogs is their poor interaction with human DNA polymerases. For instance, d4TTP, the active form of Stavudine, is a much less efficient substrate for human DNA polymerases α and ε compared to HIV-1 RT. nih.gov This preferential incorporation by the viral enzyme is a cornerstone of its antiviral selectivity. nih.gov Similarly, AZTTP is not significantly incorporated into DNA by human DNA polymerases α and δ. nih.gov Although direct experimental data for the triphosphate of this compound is lacking, it is hypothesized that it would also be a poor substrate for host cellular DNA polymerases, a characteristic feature of many therapeutic 2',3'-dideoxynucleoside analogs.

Humans have two primary thymidine kinases: the cytosolic, cell-cycle-regulated thymidine kinase 1 (TK1) and the mitochondrial, constitutively expressed thymidine kinase 2 (TK2). nih.gov The substrate specificities of these enzymes are crucial for the activation and potential toxicity of nucleoside analogs.

Research on related compounds has shown that 2',3'-didehydro-3'-deoxythymidine (d4T) is not a substrate for either TK1 or TK2. nih.gov However, d4T does act as a competitive inhibitor for both enzymes. nih.gov In contrast, 3'-azido-3'-deoxythymidine (AZT) is a substrate for TK1 but a very poor substrate for TK2. nih.gov The differential phosphorylation of these analogs by the host cell kinases can influence both their efficacy and their side-effect profiles. The interaction of this compound with human thymidine kinases has not been specifically reported, but based on data from structurally similar compounds, it may be a poor substrate.

| Compound | Human Thymidine Kinase 1 (TK1) | Human Thymidine Kinase 2 (TK2) | Reference |

| 2',3'-didehydro-3'-deoxythymidine (d4T) | Not a substrate, competitive inhibitor | Not a substrate, competitive inhibitor | nih.gov |

| 3'-azido-3'-deoxythymidine (AZT) | Substrate (Km = 0.6 µM) | Poor substrate, competitive inhibitor (Ki = 2 µM) | nih.gov |

Mechanisms of Antiviral Activity in In Vitro Cellular Models

The antiviral activity of this compound analogs has been demonstrated in cell culture models. For example, 2,5'-anhydro-3'-azido-3'-deoxythymidine has shown significant activity against HIV-1 and Rauscher-Murine leukemia virus (R-MuLV). nih.gov

The presumed mechanism of action for this compound in cellular models involves a series of intracellular phosphorylation steps to yield the active 5'-triphosphate derivative. This process is initiated by a nucleoside kinase, which could be of viral or host origin, depending on the specific virus and cell type. The resulting triphosphate then competes with the endogenous deoxythymidine triphosphate for incorporation into the viral DNA by reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group on the anhydro-sugar moiety leads to the termination of the growing DNA chain, thereby inhibiting viral replication. nih.govnih.gov

The antiviral potency of these compounds is often quantified by their 50% inhibitory concentration (IC50) in cell culture assays.

| Compound | Virus | Cell Line | IC50 (µM) | Reference |

| 2,5'-anhydro-3'-azido-3'-deoxythymidine | HIV-1 | - | 0.56 | nih.gov |

| 2,5'-anhydro-3'-azido-3'-deoxythymidine | Rauscher-Murine leukemia virus | - | 0.27 | nih.gov |

Activity against Human Immunodeficiency Virus (HIV) Replication in Cell Culture

In cell culture-based assays, 2,5'-Anhydro-3'-azido-3'-deoxythymidine, an analog of this compound, has demonstrated notable activity against Human Immunodeficiency Virus type 1 (HIV-1). Studies have determined its inhibitory concentration 50% (IC50), which is the concentration required to inhibit viral replication by 50%. The compound exhibited an IC50 value of 0.56 µM against HIV-1, indicating significant antiviral potency. nih.gov

Activity against Rauscher-Murine Leukemia Virus (R-MuLV) in Cell Culture

The antiviral spectrum of 2,5'-Anhydro-3'-azido-3'-deoxythymidine extends to other retroviruses, including the Rauscher-Murine Leukemia Virus (R-MuLV). When evaluated in cell culture, this compound was found to be a potent inhibitor of R-MuLV replication. It registered an IC50 value of 0.27 µM, showcasing strong activity against this murine retrovirus. nih.gov

Comparative Analysis of Antiviral Efficacy and Cellular Selectivity with Parent Nucleosides and Established Analogs (e.g., AZT, AZU)

A comparative analysis reveals key differences in efficacy and toxicity between 2,5'-Anhydro-3'-azido-3'-deoxythymidine and its parent compounds, 3'-azido-3'-deoxythymidine (AZT) and 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU). While the anhydro analog was somewhat less active against HIV-1 than its parent compounds, it exhibited a markedly improved safety profile. nih.gov AZT, a well-established anti-HIV drug, showed an IC50 of 0.004 µM against HIV-1 but was cytotoxic with a 50% cytotoxic dose (TCID50) of 29 µM. nih.gov In stark contrast, the 2,5'-anhydro derivative displayed considerably reduced toxicity, with a TCID50 value greater than 100 µM. nih.gov This significant reduction in cytotoxicity suggests a higher cellular selectivity for the anhydro analog compared to AZT.

Against R-MuLV, 2,5'-Anhydro-3'-azido-3'-deoxythymidine (IC50 = 0.27 µM) was among the most active compounds tested, though AZT remained more potent (IC50 = 0.023 µM). nih.gov

| Compound | Anti-HIV-1 Activity (IC50, µM) | Anti-R-MuLV Activity (IC50, µM) | Cytotoxicity (TCID50, µM) |

|---|---|---|---|

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | 0.56 | 0.27 | >100 |

| AZT (Zidovudine) | 0.004 | 0.023 | 29 |

| AZU (3'-azido-2',3'-dideoxyuridine) | 0.1 | Not Reported | >100 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | 4.95 | Not Reported | >100 |

Enzymatic Resistance of Modified Oligonucleotides

The structural rigidity imparted by the anhydro linkage has been explored for its potential to enhance the stability of oligonucleotides against enzymatic degradation, a critical factor for their therapeutic application.

Assessment of Nuclease Resistance Profiles

Oligonucleotides constructed with repeating units of a related isonucleoside, 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol, have been assessed for their resistance to nuclease digestion. nih.govoup.com These modified oligonucleotides demonstrated high resistance to snake venom phosphodiesterase (SVPDE), a 3′-exonuclease. nih.govoup.com In experiments monitoring UV absorbance, the modified oligomers showed no significant change when incubated with SVPDE for 30 minutes. nih.gov Conversely, a standard DNA oligonucleotide, d(T)14, exhibited a time-dependent increase in absorbance, indicating its degradation by the nuclease. nih.gov This enhanced stability is a key property for developing antisense oligonucleotides that can persist in a biological environment. nih.govnih.govidtdna.com

| Oligonucleotide | Enzyme | Observation (after 30 min) | Conclusion |

|---|---|---|---|

| Oligomer with 2',5'-anhydro modification | Snake Venom Phosphodiesterase (3'-exonuclease) | No significant change in UV absorbance | High resistance to nuclease digestion |

| d(T)14 (unmodified DNA) | Snake Venom Phosphodiesterase (3'-exonuclease) | Time-dependent increase in UV absorbance | Degraded by nuclease |

Influence on Nucleic Acid Structural Integrity and Hybridization

The unique conformation of 2,5'-anhydro nucleosides influences how oligonucleotides containing them interact with complementary nucleic acid strands.

Duplex-Forming Ability with Complementary Nucleic Acid Strands

The ability of oligonucleotides modified with 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol to hybridize with complementary DNA has been investigated through thermal denaturation studies. nih.gov An oligonucleotide composed of these modified units was able to form a stable duplex with a complementary DNA strand, d(A)14. nih.gov The stability of this duplex was measured by its melting temperature (Tm), the temperature at which half of the duplex strands dissociate. The modified duplex exhibited a Tm value of 36.6°C. nih.gov This was only slightly lower than the Tm of the control duplex formed between unmodified d(T)14 and d(A)14, which was 38.2°C. nih.gov This result indicates that while the modification causes a minor reduction in duplex stability, the oligonucleotide retains its ability to effectively bind to its complementary DNA target. nih.gov

| Duplex | Melting Temperature (Tm, °C) |

|---|---|

| Modified Oligomer / d(A)14 | 36.6 |

| d(T)14 / d(A)14 (Control) | 38.2 |

Triplex-Forming Ability with Double-Stranded DNA

The formation of a triple-helical DNA structure, or triplex, by a third-strand oligonucleotide binding in the major groove of a DNA duplex is a significant area of research with potential applications in gene targeting and therapy. The stability and specificity of these triplexes are highly dependent on the chemical nature of the nucleotides in the TFO. Various modifications to the sugar, base, or phosphate backbone of oligonucleotides are explored to enhance their binding affinity and stability.

Despite the theoretical interest in how the constrained conformation of this compound might influence the structure and stability of a DNA triplex, dedicated studies on this topic are not available in the reviewed literature. Consequently, there is no experimental data to present regarding its triplex-forming ability, such as melting temperatures (Tm) of triplexes containing this analog or comparative stability analyses.

Research Applications and Experimental Utility

Development of Research Tools for Nucleoside Analog Studies

A primary application of 2,5'-Anhydro-3'-deoxythymidine and its derivatives is in the synthesis of novel nucleoside analogs for antiviral research. The fixed structure of the anhydro-nucleoside allows for targeted chemical modifications to explore structure-activity relationships.

Research has demonstrated the use of this scaffold to create analogs of known antiviral agents, such as 3'-azido-3'-deoxythymidine (AZT or Zidovudine). In one study, 2,5'-anhydro-3'-azido-3'-deoxythymidine (B8748280) was synthesized and evaluated for its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV-1) and the Rauscher-Murine leukemia virus (R-MuLV). nih.gov This research highlights how the 2,5'-anhydro scaffold serves as a foundational tool for developing new compounds with potential therapeutic relevance.

The antiviral activity of these synthesized 2,5'-anhydro analogs was compared to the parent compounds, providing insights into how the constrained ring structure affects biological function. nih.gov For instance, while the 2,5'-anhydro analog of AZT showed significant anti-HIV-1 activity, it was somewhat less potent than AZT itself. nih.gov However, a notable finding was the considerably reduced cytotoxicity of the anhydro derivative compared to the parent drug. nih.gov

Detailed findings from these comparative studies are presented below.

Table 1: Comparative In Vitro Antiviral Activity of 2,5'-Anhydro Nucleoside Analogs Against HIV-1

| Compound | IC₅₀ (µM) vs. HIV-1 |

|---|---|

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | 0.56 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | 4.95 |

| 3'-Azido-3'-deoxythymidine (AZT) | Noted as more active than its anhydro analog |

| 3'-Azido-2',3'-dideoxyuridine (B1200160) (AZU) | Noted as more active than its anhydro analog |

Data sourced from Lin T.S., et al., J Med Chem, 1989. nih.gov

Table 2: Comparative In Vitro Antiviral Activity against Rauscher-Murine Leukemia Virus (R-MuLV)

| Compound | IC₅₀ (µM) vs. R-MuLV |

|---|---|

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine | 0.27 |

| 3'-Azido-3'-deoxythymidine (AZT) | 0.023 |

| 3'-Azido-2',3'-dideoxy-5-iodouridine | 0.21 |

| 3'-Azido-2',3'-dideoxy-5-bromouridine | 0.23 |

Data sourced from Lin T.S., et al., J Med Chem, 1989. nih.gov

Models for Physico-Chemical Investigations of Nucleoside and Nucleotide Conformations

Anhydro-nucleosides are valuable models for the physico-chemical investigation of nucleoside and nucleotide conformations. The covalent bridge between the sugar and the base locks the furanose ring into a fixed, rigid conformation. nih.govnist.gov This structural rigidity eliminates the dynamic equilibrium between different sugar puckers (e.g., N-type and S-type) that is typically observed in flexible, natural nucleosides. nih.govnih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Anhydro Analogues with Tuned Biochemical Properties

The exploration of novel analogues based on the anhydro-nucleoside framework is a promising strategy for developing compounds with enhanced biochemical properties, such as increased antiviral efficacy and reduced cytotoxicity. By modifying the core structure of compounds like 2,5'-Anhydro-3'-deoxythymidine, researchers aim to fine-tune their interaction with viral enzymes while minimizing effects on host cell machinery.

A key area of research has been the synthesis of 2,5'-anhydro analogues of known antiviral agents like 3'-azido-3'-deoxythymidine (AZT). nih.gov The rationale is that the rigid anhydro structure could alter the molecule's binding affinity for viral reverse transcriptases or other key enzymes. For example, several 2,5'-anhydro derivatives have been synthesized and evaluated as potential anti-HIV agents. nih.gov These studies have shown that while the anhydro analogues can be less active than the parent compounds, they may also exhibit significantly lower cytotoxicity. For instance, the 2,5'-anhydro derivative of AZT was found to have a TCID50 value of greater than 100 µM, a considerable reduction in toxicity compared to AZT's TCID50 of 29 µM. nih.gov

Detailed research findings have demonstrated the potential of this approach. A variety of 2,5'-anhydro analogues have been synthesized from parent compounds such as 3'-azido-2',3'-dideoxyuridine (B1200160) (AZU) and various 3'-azido-2',3'-dideoxy-5-halouridines. nih.gov The evaluation of these compounds against HIV-1 and Rauscher-Murine leukemia virus (R-MuLV) has provided valuable structure-activity relationship (SAR) data. nih.gov

| Compound | Parent Nucleoside | Anti-HIV-1 Activity (IC50, µM) | Anti-R-MuLV Activity (IC50, µM) | Cytotoxicity (TCID50, µM) |

|---|---|---|---|---|

| 2,5'-Anhydro-3'-azido-3'-deoxythymidine (B8748280) | AZT | 0.56 | 0.27 | >100 |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxyuridine | AZU | 4.95 | - | - |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine | - | 26.5 | - | - |

| 2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-iodouridine | - | 27.1 | - | - |

Advanced Spectroscopic and Computational Approaches for Conformational Dynamics

Understanding the three-dimensional structure and conformational dynamics of this compound and its analogues is crucial for explaining their biological activity. The anhydro linkage creates a rigid structure, and advanced analytical techniques are essential to precisely characterize its conformation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for this purpose. Proton NMR (PMR) studies on related 2'-anhydronucleosides have confirmed their conformational rigidity. nih.gov Analysis of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs) provides detailed information about the sugar pucker and the orientation of the nucleobase relative to the sugar (the glycosidic torsion angle). mdpi.comcopernicus.org For anhydro-nucleosides, the sugar ring is locked into a specific conformation, which differs significantly from the flexible North (C3'-endo) and South (C2'-endo) equilibrium seen in natural deoxyribonucleosides. nih.govnih.gov

Computational Chemistry offers complementary insights. ias.ac.in Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to model the structure and explore the energetic landscape of these molecules. mdpi.commdpi.comoup.com DFT calculations can predict stable conformations, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data from FT-IR, FT-Raman, and NMR spectroscopy. ias.ac.innih.gov MD simulations can provide insights into how these rigid nucleosides behave in a dynamic aqueous environment and how their incorporation might affect the structure of a larger nucleic acid polymer. nih.govumsystem.edu These computational approaches are invaluable for building a comprehensive understanding of how the fixed conformation of anhydro-nucleosides influences their molecular interactions. nih.gov

In-depth Elucidation of Detailed Enzymatic Interaction Mechanisms and Substrate Specificity

The biological activity of nucleoside analogues like this compound is dependent on their interaction with cellular or viral enzymes. mdpi.com For an antiviral or anticancer effect, these molecules typically need to be phosphorylated by nucleoside kinases to their triphosphate form. nih.gov This active form can then compete with natural deoxynucleoside triphosphates (dNTPs) for the active site of DNA polymerases. nih.gov

The substrate specificity of these enzymes is paramount. Enzymes possess a highly specific active site that accommodates the substrate's shape and chemical properties. mdpi.com The rigid, conformationally locked structure of an anhydro-nucleoside triphosphate would present a unique geometry to the enzyme's active site. This altered geometry can lead to several outcomes:

Poor Substrate Recognition: The analogue may not be efficiently recognized or bound by the kinase for the initial phosphorylation step, or by the polymerase, thus having low activity.

Enzyme Inhibition: The analogue could bind to the active site but fail to be incorporated, acting as a competitive inhibitor of the natural substrate. nih.gov

Chain Termination: If the analogue is incorporated into a growing DNA strand by a polymerase, its modified structure, particularly the lack of a 3'-hydroxyl group in this specific compound, would prevent the addition of the next nucleotide, leading to chain termination. nih.gov

Studies on other nucleoside analogues have shown that subtle changes in the sugar moiety can dramatically alter their interaction with polymerases. nih.govasm.org The fixed sugar pucker of this compound would likely force a specific, and potentially unfavorable, conformation upon the enzyme-substrate complex, affecting catalytic efficiency. anu.edu.au Elucidating these interactions requires detailed kinetic and structural studies, such as co-crystallization of the analogue with target enzymes, to understand the precise molecular basis of its activity.

Design and Synthesis of Oligonucleotides Incorporating this compound for Nucleic Acid-Based Research

Incorporating modified nucleosides like this compound into synthetic oligonucleotides is a key strategy for developing therapeutic agents (e.g., antisense oligonucleotides) and research tools with novel properties. The introduction of such modifications can significantly alter the chemical and biological characteristics of the resulting nucleic acid strand.

The synthesis is typically achieved using the standard phosphoramidite (B1245037) solid-phase synthesis method. This requires the chemical preparation of a protected this compound phosphoramidite monomer, which can then be coupled into a growing oligonucleotide chain at specific positions. beilstein-journals.org

The inclusion of a rigid, conformationally locked unit like this compound is expected to confer several important properties:

Nuclease Resistance: The modified sugar-phosphate backbone at the point of incorporation can be resistant to cleavage by cellular nucleases, thereby increasing the in vivo stability and lifespan of the oligonucleotide.

Duplex Stability: The rigid conformation of the anhydro-sugar affects the local helical structure of the oligonucleotide. This can either increase or decrease the thermal stability (melting temperature, Tm) of the duplex formed with a complementary DNA or RNA strand. nih.govresearchgate.net Studies with other modified nucleosides, such as those with 3'-amino groups, have shown significant enhancements in the stability of complexes with complementary strands. nih.gov

Structural Probes: Oligonucleotides containing these locked nucleosides can serve as valuable tools for studying nucleic acid structure and protein-DNA interactions. The fixed conformation can help to dissect the structural requirements for specific biological processes.

| Property | Expected Effect | Rationale |

|---|---|---|

| Nuclease Stability | Increased | The altered sugar-phosphate backbone at the modification site is a poor substrate for nuclease enzymes. |

| Duplex Stability (Tm) | Altered (Increase or Decrease) | The rigid sugar conformation pre-organizes the backbone, which can affect the thermodynamics of duplex formation. researchgate.netnih.gov |

| Conformational Flexibility | Decreased | The anhydro linkage locks the furanose ring into a fixed pucker, reducing the overall flexibility of the oligonucleotide strand. nih.gov |

| Binding Affinity | Potentially Enhanced | A pre-organized conformation can reduce the entropic penalty of binding to a target strand, potentially increasing affinity. nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,5'-Anhydro-3'-deoxythymidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclonucleoside formation via intramolecular nucleophilic displacement. For example, Lin et al. (1989) synthesized 2,5'-anhydro analogues by treating 3'-azido-3'-deoxythymidine with sodium methoxide, followed by acid hydrolysis to stabilize the anhydro ring . Optimizing reaction time and pH is critical to avoid side products like glycosidic bond cleavage. Characterization via NMR and HPLC ensures purity, with yields reported between 40-60% under controlled anhydrous conditions .

Q. How does this compound inhibit viral replication compared to AZT (azidothymidine)?

- Methodological Answer : Unlike AZT, which terminates DNA elongation by incorporating into viral DNA, this compound lacks a 3'-hydroxyl group, preventing phosphodiester bond formation. Antiviral assays (e.g., plaque reduction in HIV-infected lymphocytes) show its mechanism involves competitive inhibition of reverse transcriptase, with IC₅₀ values 10-fold higher than AZT . However, its reduced phosphorylation efficiency in host cells limits cytotoxicity, as observed in Rauscher murine leukemia virus models .

Q. What analytical techniques are recommended for characterizing the structural stability of this compound in aqueous solutions?

- Methodological Answer : UV/Vis spectroscopy at varying pH (7–13) monitors nucleoside stability, with spectral shifts indicating hydrolysis to thymine. High-resolution mass spectrometry (HRMS) and tandem HPLC-MS/MS differentiate intact compounds from degradation products. For example, at pH >10, the anhydro ring opens, forming a 2',3'-dideoxy intermediate .

Advanced Research Questions

Q. How can contradictory data on the antiviral efficacy of this compound against HIV-1 be resolved?

- Methodological Answer : Discrepancies arise from cell-specific phosphorylation efficiency. In primary lymphocytes, low thymidine kinase activity reduces active triphosphate metabolite levels. Use in vitro kinase assays (e.g., γ-³²P-ATP labeling) to quantify phosphorylation rates. Normalize antiviral activity (EC₅₀) to intracellular metabolite concentrations, as done in AZT trials . Contradictory in vivo results may stem from pharmacokinetic variability, requiring LC-MS/MS plasma profiling .

Q. What experimental designs are optimal for studying the impact of this compound on thymidylate synthase (TS) activity?

- Methodological Answer : Use recombinant TS in in vitro assays with 5-fluorodeoxyuridine (FdUMP) as a positive control. Monitor dTMP synthesis via HPLC or a colorimetric methylene blue assay. Pre-incubate TS with this compound to test competitive inhibition. For cellular studies, CRISPR-knockout TS models can isolate off-target effects, as TS is critical for DNA repair .

Q. How does the 2,5'-anhydro modification affect transverse electron transport in DNA sequencing applications?

- Methodological Answer : The rigid anhydro ring alters base-stacking dynamics. Use gold nanoelectrodes to measure conductance changes in single-molecule junctions. Compare with natural deoxythymidine: reduced π-orbital overlap in 2,5'-anhydro derivatives lowers conductance by ~30%, as shown in nucleoside-specific transport studies . MD simulations can model backbone distortion effects on charge transfer.

Q. What strategies mitigate off-target effects when using this compound in symbiont-host interaction studies (e.g., Bemisia tabaci MED)?

- Methodological Answer : RNAi silencing of host dTTP synthesis genes (e.g., BtTS and BtTK) reduces Portiera symbiont density, mimicking 2,5'-anhydro effects. Pair this with metabolomics (LC-MS) to track EAA synthesis disruptions. Use dual-labeling (³H-thymidine and ¹⁵N-EAA) to distinguish direct inhibition from secondary metabolic cascades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.